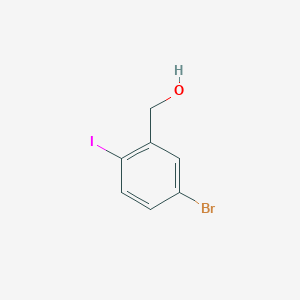
(5-Bromo-2-iodophenyl)methanol
Übersicht
Beschreibung
“(5-Bromo-2-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6BrIO . Its molecular weight is 312.93 g/mol .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-iodophenyl)methanol” consists of a phenyl ring substituted with bromo and iodo groups, and a methanol group . The exact positions of these substituents can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
“(5-Bromo-2-iodophenyl)methanol” has a molecular weight of 312.93 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Bromophenols, including compounds related to (5-Bromo-2-iodophenyl)methanol, have been isolated from marine algae and exhibit significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).
Aggregation and Dye Studies
- Halogenated squaraine dyes, which may involve structures similar to (5-Bromo-2-iodophenyl)methanol, have been studied for their aggregation behavior in various media. These studies provide insights into the applications of such compounds in dye and pigment industries (Arun et al., 2002).
Kinetic Studies in Organic Chemistry
- Research on the kinetics of debromination reactions in methanol involving bromo- and nitro-thiophens, structurally related to (5-Bromo-2-iodophenyl)methanol, contributes to a deeper understanding of reaction mechanisms in organic synthesis (Spinelli et al., 1972).
Synthesis of Donor-Substituted Compounds
- Studies on the synthesis of donor-substituted halophenyl acetaldehyde acetals, which may include (5-Bromo-2-iodophenyl)methanol derivatives, provide valuable insights for the synthesis of complex organic molecules (Wünsch & Nerdinger, 1995).
Crystal Structure Studies
- The synthesis and crystal structure analysis of bromo-hydroxyphenyl compounds, related to (5-Bromo-2-iodophenyl)methanol, help in understanding the molecular geometry and structural properties of such compounds (Xin-mou, 2009).
Photochemical Studies
- Photochemical studies involving bromo- and methoxy-phenylpropan-2-yl radicals provide insights into the behavior of radical species, which can be applied in understanding the reactivity of (5-Bromo-2-iodophenyl)methanol and its derivatives (Bales et al., 2001).
Magnetic Studies in Material Science
- Research involving bromo-salicylidene and metal ions, structurally related to (5-Bromo-2-iodophenyl)methanol, contributes to the field of material science, particularly in understanding magnetic properties of such compounds (Choi et al., 2004).
Antioxidant Activity
- Isolation of bromophenols from marine algae and their characterization for antioxidant activity highlight the potential of (5-Bromo-2-iodophenyl)methanol-related compounds in food science and pharmacology (Li et al., 2011).
Eigenschaften
IUPAC Name |
(5-bromo-2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPOOHWJBYWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571730 | |
| Record name | (5-Bromo-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-iodophenyl)methanol | |
CAS RN |
199786-58-8 | |
| Record name | (5-Bromo-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


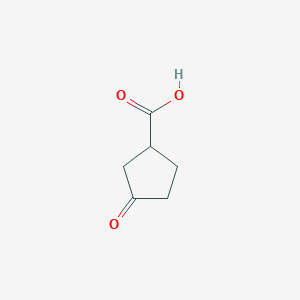



![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
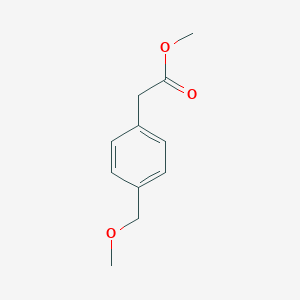
![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)
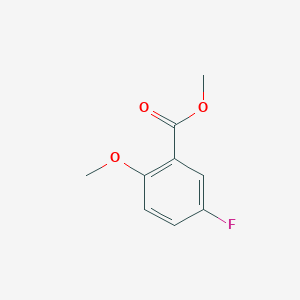
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
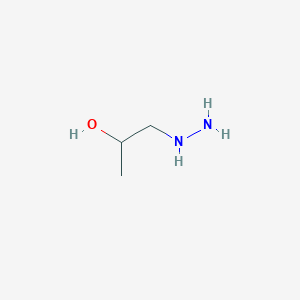
![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)
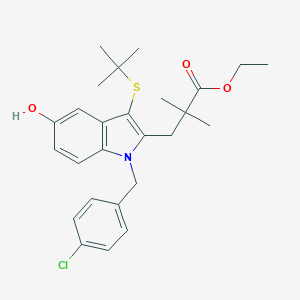
![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)